Ivacaftor Carboxylic Acid N-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

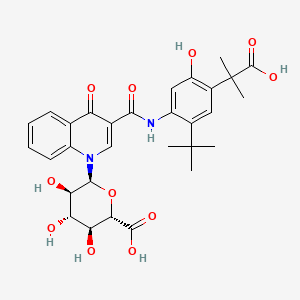

Ivacaftor Carboxylic Acid N-Glucuronide is a phase II metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. This metabolite is formed via N-glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), where glucuronic acid is attached to the nitrogen atom of ivacaftor’s carboxylic acid moiety. It serves as a critical reference standard in drug development for analytical method validation (AMV), quality control (QC), and regulatory compliance (e.g., USP, EP) . Analytical characterization includes HNMR, 13CNMR, mass spectrometry, HPLC, and TGA, ensuring traceability and purity for pharmacopeial standards .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ivacaftor Carboxylic Acid N-Glucuronide is typically synthesized through the conjugation of Ivacaftor with glucuronic acid. This reaction involves the enzymatic process in the liver, where glucuronic acid is transferred to Ivacaftor, forming the glucuronide conjugate.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of biotechnological methods. Enzymes such as uridine diphosphate-glucuronosyltransferase (UGT) are used to catalyze the glucuronidation reaction. The process requires controlled conditions, including specific pH levels and temperature to ensure the efficient formation of the glucuronide conjugate.

Chemical Reactions Analysis

Types of Reactions: Ivacaftor Carboxylic Acid N-Glucuronide primarily undergoes glucuronidation reactions. This reaction involves the transfer of glucuronic acid to Ivacaftor, facilitated by UGT enzymes.

Common Reagents and Conditions: The glucuronidation reaction requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and UGT enzymes. The reaction is typically carried out in a buffered solution at physiological pH and body temperature.

Major Products Formed: The major product of this reaction is this compound, which is more water-soluble and easier for the body to excrete compared to the parent compound.

Scientific Research Applications

Ivacaftor Carboxylic Acid N-Glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. It helps researchers understand how Ivacaftor is processed in the body and how its metabolites contribute to its therapeutic effects and potential side effects. Additionally, the glucuronide conjugate is used in studies to develop better drug formulations and delivery methods for cystic fibrosis treatments.

Mechanism of Action

Ivacaftor Carboxylic Acid N-Glucuronide is similar to other glucuronide conjugates formed from various drugs. These compounds share the common feature of increased water solubility and enhanced excretion. this compound is unique in its role in treating cystic fibrosis and its specific metabolic pathway involving UGT enzymes.

Comparison with Similar Compounds

Comparison with Similar N-Glucuronide Compounds

N-glucuronides are classified based on their conjugation sites (tertiary/quaternary amines, aromatic amines) and metabolic roles. Below is a detailed comparison:

Structural and Metabolic Differences

Stability and Pharmacokinetics

- Acid Lability: 4-Aminobiphenyl N-Glucuronide and N-hydroxy-4-aminobiphenyl N-Glucuronide degrade rapidly at pH 5.5 (T1/2 = 10.5–32 min), limiting their urinary detection without hydrolysis . this compound and Olanzapine 10-N-Glucuronide exhibit stability across physiological pH ranges, favoring systemic circulation .

- Systemic Exposure :

Pharmacological Activity

- Detoxification vs. Bioactivation: N-glucuronidation typically inactivates parent drugs (e.g., 4-aminobiphenyl) or reduces their activity (e.g., axitinib N-glucuronide) . Exception: GDC-0810 acyl glucuronide (an α,β-unsaturated carboxylic acid conjugate) undergoes bioactivation, forming reactive thiol adducts, highlighting divergent risks compared to stable N-glucuronides .

Analytical Differentiation

Tandem mass spectrometry (MS/MS) distinguishes N-glucuronides from O- or acyl-glucuronides via gas-phase ion-molecule reactions. For example:

- N-glucuronides (e.g., ivacaftor, olanzapine) show neutral loss of 176 Da (glucuronic acid) but lack fragmentation patterns seen in acyl-glucuronides .

- Acyl-glucuronides (e.g., benzoyl glucuronide) exhibit diagnostic fragments due to ester bond cleavage, absent in N-linked conjugates .

Key Research Findings

- Species Variability : Halauxifen-methyl N-glucuronide formation correlates between bluegill fish and rats, supporting cross-species metabolic predictability .

- Bioactivation Risks : Acyl-glucuronides of α,β-unsaturated carboxylic acids (e.g., GDC-0810) react with glutathione, unlike stable N-glucuronides, necessitating early safety screening .

- Acid-Labile Metabolites: Urinary detection of N-glucuronides like 4-aminobiphenyl requires hydrolysis, complicating biomarker studies .

Properties

Molecular Formula |

C30H34N2O11 |

|---|---|

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[[2-tert-butyl-4-(2-carboxypropan-2-yl)-5-hydroxyphenyl]carbamoyl]-4-oxoquinolin-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O11/c1-29(2,3)15-10-16(30(4,5)28(41)42)19(33)11-17(15)31-25(38)14-12-32(18-9-7-6-8-13(18)20(14)34)26-23(37)21(35)22(36)24(43-26)27(39)40/h6-12,21-24,26,33,35-37H,1-5H3,(H,31,38)(H,39,40)(H,41,42)/t21-,22-,23+,24-,26-/m0/s1 |

InChI Key |

PEMIVKFFZZTDHD-AMWBNRJOSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CN(C3=CC=CC=C3C2=O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C(C)(C)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CN(C3=CC=CC=C3C2=O)C4C(C(C(C(O4)C(=O)O)O)O)O)O)C(C)(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.